methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate
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Overview
Description
Methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate is a synthetic compound belonging to the benzoxazepine family, characterized by its complex bicyclic structure. This compound is of interest due to its potential pharmacological and industrial applications, attributed to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate typically involves several steps:
Starting materials: : The process starts with the selection of suitable starting materials, such as 9-methoxy-2,3-dihydro-1,4-benzoxazepine and methyl 4-aminobenzoate.
Condensation Reaction: : The key step involves a condensation reaction between 9-methoxy-2,3-dihydro-1,4-benzoxazepine and methyl 4-aminobenzoate under acidic conditions to form the desired product.
Purification: : Post-reaction, the crude product undergoes purification using methods like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial synthesis may use continuous flow reactors to enhance efficiency and yield. Optimizing reaction parameters such as temperature, pressure, and reagent concentration ensures scalability and economic feasibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve agents like lithium aluminum hydride to modify specific functional groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites of the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide in acetic acid.
Reduction: : Reducing agents like lithium aluminum hydride in anhydrous ether.
Substitution: : Substitution reactions often require bases like sodium hydride in aprotic solvents.
Major Products
Oxidation: : Produces oxidized derivatives with modified oxygen-containing functional groups.
Reduction: : Yields reduced compounds with increased hydrogenation.
Substitution: : Forms substituted products with varying functional groups, depending on the reagent used.
Scientific Research Applications
Chemistry
Synthetic Intermediate: : Serves as an intermediate for synthesizing more complex organic compounds.
Catalyst: : Can be utilized in catalytic processes due to its stable structure.
Biology
Pharmacological Studies: : Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Enzyme Inhibition: : May act as an enzyme inhibitor in biochemical pathways.
Medicine
Drug Development: : Explored as a lead compound in developing new pharmaceuticals targeting specific diseases.
Industry
Material Science: : Potential use in creating novel materials with specific chemical properties.
Agrochemicals: : May be researched for creating new pesticides or herbicides.
Mechanism of Action
The compound's mechanism of action is linked to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, affecting various biochemical pathways. This interaction can modulate physiological processes, providing therapeutic benefits in medical applications.
Comparison with Similar Compounds
Unique Characteristics
Structure: : The 9-methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin core imparts distinct chemical reactivity and biological activity.
Functional Groups: : The presence of methoxy and ester groups enhances its solubility and reactivity.
Similar Compounds
Methyl 4-(3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoate: : Similar core structure but lacks the methoxy group, affecting its properties.
4-(9-Methoxy-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzoic acid: : Similar structure but with a carboxylic acid group instead of an ester, altering its solubility and reactivity.
Properties
IUPAC Name |
methyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-22-15-5-3-4-13-10-19(16(20)11-24-17(13)15)14-8-6-12(7-9-14)18(21)23-2/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTKIRXRBBZUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)N(C2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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